Pentane-3-sulfonyl chloride

Description

Significance in Modern Organic Synthesis and Chemical Transformations

Alkanesulfonyl chlorides are a class of organosulfur compounds that serve as crucial intermediates and building blocks in contemporary organic chemistry. orgsyn.org Their high reactivity makes them valuable reagents for a variety of chemical transformations. The sulfonyl chloride functional group (-SO₂Cl) is a powerful electrophile, with the chlorine atom acting as an excellent leaving group, rendering the sulfur atom susceptible to nucleophilic attack.

One of the most significant applications of alkanesulfonyl chlorides is in the synthesis of sulfonamides. This is achieved through the reaction of a sulfonyl chloride with a primary or secondary amine. The resulting sulfonamide group is a key structural motif (a "pharmacophore") in a vast array of pharmaceutical drugs, most notably in the class of antibacterial agents known as sulfa drugs. hrpatelpharmacy.co.in Beyond this, alkanesulfonyl chlorides are used to install protecting groups on alcohols and amines, temporarily masking their reactivity while other chemical modifications are performed on the molecule. organic-chemistry.org They are also precursors for sulfonate esters, which are themselves important intermediates, and are used in the synthesis of sulfones and various sulfur-containing heterocycles. magtech.com.cn The versatility of these reagents allows chemists to construct complex molecular architectures required for medicinal chemistry, agrochemicals, and materials science. orgsyn.orgmagtech.com.cn

Historical Context and Evolution of Sulfonyl Chloride Chemistry

The synthesis and use of sulfonyl chlorides have a history stretching back nearly a century. Early methods for their preparation often involved harsh conditions and hazardous reagents. One of the classical approaches, reported as early as the 1930s, involved the oxidative chlorination of sulfur compounds like thiols and disulfides using elemental chlorine in an aqueous medium. pnas.orggoogle.com While effective, this method posed significant handling risks due to the toxicity of chlorine gas. orgsyn.org Another traditional method is the chlorination of sulfonic acids or their salts using reagents like thionyl chloride or phosphorus pentachloride, which also suffer from drawbacks such as the use of excess reagents and the generation of corrosive byproducts. orgsyn.orgresearchgate.net

The discovery of sulfanilamide (B372717) and subsequent development of sulfa drugs created a surge in demand for more efficient and safer methods to produce sulfonyl chlorides. hrpatelpharmacy.co.in This spurred research into milder and more environmentally friendly synthetic routes. In recent decades, significant progress has been made in developing "greener" alternatives. A notable advancement is the use of N-chlorosuccinimide (NCS) to mediate the oxidative chlorosulfonation of S-alkyl isothiourea salts (themselves derived from readily available alkyl halides and thiourea). orgsyn.orgorganic-chemistry.org This method avoids the use of chlorine gas and odorous thiols, making the process more suitable for laboratory and industrial applications. orgsyn.org Other modern reagents, such as sodium chlorite (B76162) (NaClO₂) and bleach (sodium hypochlorite), have also been developed for the oxidative chlorosulfonation of various sulfur-containing precursors, offering high yields, operational simplicity, and a better environmental profile. thieme-connect.comresearchgate.net

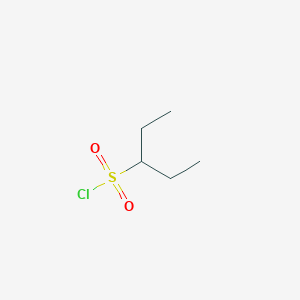

Structure

3D Structure

Properties

IUPAC Name |

pentane-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO2S/c1-3-5(4-2)9(6,7)8/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVTFMAWCVJKVHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42603-81-6 | |

| Record name | pentane-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Pathways of Pentane 3 Sulfonyl Chloride

Electrophilic Nature of the Sulfonyl Chloride Moiety

The sulfur atom in the pentane-3-sulfonyl chloride molecule is the primary electrophilic center. This electrophilicity arises from the strong inductive electron-withdrawing effects of the two oxygen atoms and the chlorine atom bonded to the sulfur. These electronegative atoms pull electron density away from the sulfur, creating a significant partial positive charge (δ+) on the sulfur atom. This makes the sulfur atom highly susceptible to attack by nucleophiles, which are electron-rich species. The sulfonyl chloride functional group is a key component in many chemical reactions, acting as a precursor for the formation of sulfonate esters and sulfonamides. study.comreactory.app The reactivity of the sulfonyl chloride group allows for the conversion of alcohols into better leaving groups, a crucial step in many substitution and elimination reactions. reactory.applibretexts.org

Nucleophilic Substitution Reactions at the Sulfur Center

The characteristic reaction of this compound is nucleophilic substitution at the electrophilic sulfur atom. In these reactions, a nucleophile attacks the sulfur, leading to the displacement of the chloride ion, which is a good leaving group. This general mechanism underlies the formation of a wide range of sulfur-containing compounds.

This compound reacts with alcohols in the presence of a non-nucleophilic base, such as pyridine (B92270), to form sulfonate esters. study.comreactory.app The alcohol's oxygen atom acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The base serves to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. youtube.com

A key feature of this reaction is that the stereochemistry of the alcohol's carbon atom is retained in the resulting sulfonate ester. libretexts.org This is because the carbon-oxygen bond of the alcohol is not broken during the reaction; the substitution occurs exclusively at the sulfur center. youtube.com The resulting pentane-3-sulfonate group (a "pentylate") is an excellent leaving group, far superior to the original hydroxyl group, making the sulfonate ester a versatile intermediate for subsequent nucleophilic substitution (S_N2) or elimination (E1/E2) reactions. reactory.applibretexts.org

Table 1: Representative Reaction of Sulfonyl Chloride with Alcohol

| Reactant A | Reactant B | Base | Product |

|---|

The reaction of this compound with primary or secondary amines, a process known as aminolysis, yields sulfonamides. cbijournal.com This is one of the most common methods for synthesizing the sulfonamide functional group, a key structural motif in many pharmaceutical agents. ijarsct.co.in The reaction mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom, followed by the elimination of a chloride ion. ijarsct.co.inresearchgate.net

Typically, a base is required to neutralize the HCl byproduct. ijarsct.co.in In many cases, an excess of the amine reactant can serve as the base. Alternatively, an external base like pyridine or sodium carbonate can be added. cbijournal.com The reaction is generally high-yielding and tolerates a wide variety of functional groups on both the amine and the sulfonyl chloride. cbijournal.comprinceton.edu

Table 2: General Reaction for Sulfonamide Synthesis

| Reactant A | Reactant B | Base | Product Type |

|---|---|---|---|

| This compound | Primary Amine (R-NH₂) | Pyridine / Excess Amine | N-substituted pentane-3-sulfonamide (B3237896) |

Sulfonyl chlorides can react with unsaturated compounds like alkenes and alkynes in several ways, including annulation and addition reactions. magtech.com.cnresearchgate.net For instance, in the presence of a base, alkanesulfonyl chlorides can react with certain imines to form β-sultams through a [2+2] annulation process. researchgate.net Other reactions include chlorosulfonylation, where the sulfonyl chloride adds across a double or triple bond. These reactions showcase the versatility of the sulfonyl chloride group beyond simple substitution, allowing for the construction of more complex cyclic and acyclic structures. magtech.com.cn

Radical Reactions and Desulfonylation Processes

While ionic reactions dominate the chemistry of sulfonyl chlorides, they can also participate in radical processes. The sulfur-chlorine bond can be cleaved homolytically under certain conditions to generate a sulfonyl radical (RSO₂•). These radicals can then engage in various transformations.

Desulfonylation is the process of removing a sulfonyl group from a molecule. wikipedia.org This is often accomplished through reductive methods after the sulfonyl group has served its synthetic purpose, such as activating a specific position in the molecule. researchgate.net Common reducing agents for desulfonylation include active metals like sodium amalgam or samarium(II) iodide. wikipedia.org This cleavage of the carbon-sulfur bond replaces the sulfonyl group with a hydrogen atom, effectively making the sulfonyl group a traceless activating group. wikipedia.orgresearchgate.net

Transition Metal-Catalyzed Transformations

The sulfonyl chloride functional group can be utilized in transition metal-catalyzed cross-coupling reactions. For example, palladium catalysts have been employed to couple aryl iodides with sulfur dioxide surrogates to form sulfinates, which can then be converted to sulfonamides. organic-chemistry.org While direct cross-coupling reactions using aliphatic sulfonyl chlorides like this compound are less common than with their aromatic counterparts, the field of transition metal catalysis is continually expanding to include a broader range of electrophiles. Such methods provide powerful tools for forming carbon-sulfur and other bonds under mild conditions, representing an important area of modern synthetic chemistry. rsc.org

Desulfitative Cross-Coupling Reactions

Desulfitative cross-coupling reactions involve the formation of a new carbon-carbon or carbon-heteroatom bond with the extrusion of sulfur dioxide (SO₂). While palladium-catalyzed desulfitative cross-coupling reactions are common for aryl sulfonyl chlorides, their application to alkanesulfonyl chlorides like this compound is often hampered by competing side reactions, notably β-hydride elimination. researchgate.netepfl.ch

However, research has demonstrated that iron catalysts can effectively promote the desulfitative cross-coupling of alkanesulfonyl chlorides with Grignard reagents. researchgate.netepfl.chnih.gov This approach circumvents the issue of β-elimination that is prevalent with palladium catalysts. researchgate.netepfl.ch The reaction proceeds smoothly to form a new C-C bond.

A plausible mechanism for the iron-catalyzed desulfitative cross-coupling of an alkanesulfonyl chloride with a Grignard reagent is depicted below. The catalytic cycle is thought to involve iron in various oxidation states.

Table 1: Proposed Mechanistic Steps in Fe-Catalyzed Desulfitative Cross-Coupling

| Step | Description |

| 1 | Reaction of the Grignard reagent with the Fe(III) precatalyst to form an organoiron intermediate. |

| 2 | Reaction of the organoiron species with the alkanesulfonyl chloride. |

| 3 | Formation of a transient iron complex that facilitates the extrusion of SO₂. |

| 4 | Reductive elimination to yield the cross-coupled product and regenerate the active iron catalyst. |

This table is based on the general understanding of iron-catalyzed cross-coupling reactions.

Other Catalytic Functionalizations

Beyond desulfitative cross-coupling, this compound can participate in other catalytic functionalizations. These reactions leverage the reactivity of the sulfonyl chloride group to introduce the pentane-3-sulfonyl moiety or to utilize the compound as a precursor for other functional groups. While the research landscape is dominated by the functionalization of aryl sulfonyl chlorides, the principles can be extended to aliphatic analogs under appropriate catalytic conditions. nih.govresearchgate.net

Transition-metal-catalyzed reactions, for instance, can be employed for various transformations. The choice of catalyst is critical in directing the reaction towards the desired outcome and avoiding unwanted side reactions that are common with aliphatic substrates. nih.gov

Solvolytic Mechanisms and Kinetic Solvent Isotope Effect Studies

The solvolysis of alkanesulfonyl chlorides, including this compound, in hydroxylic solvents such as water, alcohols, and their mixtures, has been a subject of detailed mechanistic investigation. nih.govbeilstein-journals.org These reactions are generally understood to proceed through a bimolecular nucleophilic substitution (S(_N)2) mechanism at the sulfur atom. nih.govrsc.org The formation of a sulfonyl cation via a unimolecular (S(_N)1) pathway is considered unfavorable under typical solvolytic conditions due to the high heterolytic bond-dissociation energy of the S-Cl bond. nih.govbeilstein-journals.org

The mechanism is characterized by the nucleophilic attack of a solvent molecule on the sulfur atom, leading to a transition state with significant bond formation to the incoming nucleophile and concomitant cleavage of the sulfur-chlorine bond. nih.govrsc.org

Kinetic solvent isotope effect (KSIE) studies, which compare the reaction rates in a protonated solvent (e.g., H₂O or CH₃OH) to its deuterated counterpart (e.g., D₂O or CH₃OD), provide valuable insights into the transition state structure. nih.govbeilstein-journals.org For the solvolysis of alkanesulfonyl chlorides, the KSIE values (k(_H)/k(_D)) are typically in the range of 1.5 to 2.0. nih.govkoreascience.kr

A KSIE value greater than 1 indicates that the O-H bond of the solvent is being broken in the rate-determining step, which is consistent with general base catalysis by a second solvent molecule that facilitates the removal of a proton from the attacking nucleophilic solvent molecule in the transition state. koreascience.krmdpi.com

Table 2: Kinetic Solvent Isotope Effects for the Solvolysis of Various Sulfonyl Chlorides

| Sulfonyl Chloride | k(\text{H₂O})/k(\text{D₂O}) at 20 °C | k(\text{MeOH})/k(\text{MeOD}) | Reference |

| Methanesulfonyl chloride | 1.568 ± 0.006 | - | nih.govbeilstein-journals.org |

| Benzenesulfonyl chloride | 1.564 ± 0.006 | - | nih.gov |

| 4-(Acetylamino)-1-naphthalenesulfonyl chloride | - | 1.75 | koreascience.kr |

While specific data for this compound is not available, its behavior is expected to be similar to that of other alkanesulfonyl chlorides, exhibiting a KSIE value indicative of an S(_N)2 mechanism with general base catalysis by the solvent.

Intramolecular Cyclization Pathways and Intermediate Formation (e.g., β-Sultones)

Under specific conditions, aliphatic sulfonyl chlorides can undergo intramolecular cyclization. While less common than intermolecular reactions, these pathways can lead to the formation of cyclic sulfonates, known as sultones. The formation of a four-membered β-sultone from a precursor derived from this compound would require the generation of a reactive intermediate that can undergo intramolecular ring closure. acs.org

One potential pathway involves the dehydrochlorination of the sulfonyl chloride to form a transient sulfene (B1252967) intermediate. If the alkyl chain possesses a suitable functional group, such as a hydroxyl group, positioned appropriately, it could intramolecularly trap the sulfene to form the sultone.

Another possibility involves the reaction of the sulfonyl chloride with a base to generate a carbanion at the α-position, which could then displace a leaving group at the γ-position of the pentyl chain to form a cyclic structure. However, the formation of a strained four-membered β-sultone ring via this route would be challenging.

The synthesis of β-sultones has been reported through the [2+2] cycloaddition of sulfenes (generated from sulfonyl chlorides) with carbonyl compounds. nih.gov In the context of an intramolecular reaction for a molecule like a modified this compound, this would necessitate the presence of a carbonyl group within the same molecule at an appropriate distance for cyclization to occur.

Applications of Pentane 3 Sulfonyl Chloride in Advanced Organic Synthesis

As a Versatile Sulfonylation Reagent

Sulfonylation, the process of introducing a sulfonyl group into a molecule, is a fundamental transformation in organic chemistry. Pentane-3-sulfonyl chloride, as an aliphatic sulfonyl chloride, is a key reagent in these reactions, enabling the formation of sulfonamides, sulfonate esters, sulfones, and thioethers.

The reaction of sulfonyl chlorides with primary or secondary amines is a cornerstone for the synthesis of sulfonamides. This reaction is widely employed in medicinal chemistry for the creation of diverse libraries of compounds for drug discovery. The general reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

While specific library syntheses employing this compound are not extensively detailed in the surveyed literature, the general methodology is well-established. cbijournal.com The reaction of this compound with a variety of amines would be expected to proceed efficiently to generate a library of novel N-substituted pentane-3-sulfonamides. The conditions for such reactions are typically mild, often utilizing bases like pyridine (B92270) or triethylamine (B128534) in a suitable solvent. cbijournal.com

Table 1: Representative Conditions for Sulfonamide Synthesis from Sulfonyl Chlorides This table illustrates general conditions for sulfonamide synthesis, which are applicable to this compound.

| Amine Type | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Primary Aliphatic | Pyridine | Dichloromethane | 0 to 25 | 85-95 |

| Secondary Aliphatic | Triethylamine | Tetrahydrofuran | 0 to RT | 80-90 |

| Primary Aromatic | Sodium Carbonate | Water/Acetone | RT | 70-85 |

Data compiled from general sulfonamide synthesis literature. cbijournal.com

Sulfonate esters are important functional groups in organic synthesis, often serving as excellent leaving groups in nucleophilic substitution and elimination reactions. They are synthesized by the reaction of sulfonyl chlorides with alcohols in the presence of a base. study.comeurjchem.com The reaction of this compound with a diverse range of alcohols, from simple alkanols to complex polyfunctional molecules, would yield the corresponding pentane-3-sulfonate esters. The stereochemical integrity of the alcohol is typically retained during this transformation as the C-O bond of the alcohol is not broken. libretexts.org

The reactivity of the resulting pentane-3-sulfonate esters would be comparable to other aliphatic sulfonates, making them useful intermediates in the synthesis of complex target molecules.

This compound can also be a precursor for the synthesis of sulfones and thioethers. Sulfones can be prepared through various methods, including the reaction of sulfonyl chlorides with organometallic reagents or through radical pathways. rsc.orgmdpi.com For instance, the reduction of a sulfonyl chloride to a sulfinate salt, followed by alkylation, is a common route to sulfones. rsc.org

The synthesis of thioethers from sulfonyl chlorides is a more complex transformation that typically involves a reduction of the sulfonyl group. mdpi.comresearchgate.net Several methodologies have been developed for this conversion, often employing transition metal catalysis or strong reducing agents. mdpi.comresearchgate.net While specific examples with this compound are not prominent, the general principles of these reactions are applicable.

Role in Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and chemical biology that involves the modification of complex molecules at a late stage of the synthesis. ox.ac.uknih.gov This approach allows for the rapid generation of analogues of a lead compound without the need for de novo synthesis. While the direct use of this compound in LSF is not widely documented, the sulfonamide moiety, which can be introduced using this reagent, can serve as a handle for such transformations.

Recent advances have shown that sulfonamides can be functionalized through photocatalytic generation of sulfonyl radical intermediates, which can then participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. ox.ac.uknih.gov Therefore, introducing a pentane-3-sulfonamide (B3237896) group into a complex molecule could open up avenues for its late-stage diversification.

Utilization as a Reversible Blocking Group in Directed Synthesis

In complex multi-step syntheses, it is often necessary to temporarily block a reactive functional group to prevent unwanted side reactions. Sulfonyl groups can be used as protecting groups for amines and phenols. wikipedia.org The resulting sulfonamides and sulfonate esters are generally stable to a wide range of reaction conditions.

However, the use of the pentane-3-sulfonyl group as a reversible blocking group in directed synthesis is not a commonly reported application. The cleavage of aliphatic sulfonamides typically requires harsh conditions, such as dissolving metal reduction, which may not be compatible with sensitive functional groups present in a complex molecule. wikipedia.org Therefore, while the pentane-3-sulfonyl group can act as a robust protecting group, its utility as a readily cleavable blocking group for directed synthesis is limited.

Precursor for Other Sulfonyl Functional Groups (e.g., Sulfonyl Fluorides, Sulfonyl Azides)

This compound is a valuable precursor for the synthesis of other important sulfonyl-containing functional groups, such as sulfonyl fluorides and sulfonyl azides.

Sulfonyl Fluorides: Sulfonyl fluorides have gained significant attention in chemical biology and drug discovery as covalent inhibitors and chemical probes. They can be synthesized from sulfonyl chlorides through a halogen exchange reaction, typically using a fluoride (B91410) source such as potassium fluoride or potassium bifluoride. rsc.orgccspublishing.org.cnmdpi.com The conversion of this compound to pentane-3-sulfonyl fluoride would provide access to a potentially valuable building block for these applications.

Table 2: General Conditions for the Conversion of Sulfonyl Chlorides to Sulfonyl Fluorides This table illustrates general conditions applicable for the synthesis of sulfonyl fluorides from sulfonyl chlorides like this compound.

| Fluoride Source | Catalyst/Additive | Solvent | Temperature (°C) |

| KHF₂ | None | Acetonitrile/Water | Reflux |

| KF | 18-crown-6 | Acetonitrile | RT |

Data compiled from general sulfonyl fluoride synthesis literature. ccspublishing.org.cnmdpi.com

Sulfonyl Azides: Sulfonyl azides are versatile reagents in organic synthesis, known for their participation in cycloaddition reactions and as precursors to nitrenes. They are readily prepared from sulfonyl chlorides by reaction with sodium azide. acs.org This straightforward conversion allows for the transformation of this compound into the corresponding pentane-3-sulfonyl azide, a potentially useful reagent for click chemistry and other transformations.

Despite a comprehensive search for the applications of This compound in advanced organic synthesis, there is a notable lack of specific, detailed research findings or data tables in publicly accessible scientific literature that focus on its contributions to the construction of complex molecular architectures. General information regarding the synthesis and reactions of sulfonyl chlorides as a chemical class is available, but specific examples and in-depth studies detailing the use of this compound as a key building block in the total synthesis of intricate natural products or other complex organic molecules could not be located.

Therefore, a detailed and evidence-based article on the "Contributions to the Construction of Complex Molecular Architectures" focusing solely on this compound, complete with data tables and specific research findings as requested, cannot be generated at this time due to the absence of the necessary primary research data in the surveyed sources.

Computational and Theoretical Investigations of Alkanesulfonyl Chlorides

Density Functional Theory (DFT) Applications in Reaction Mechanism Studies

Density Functional Theory (DFT) has become an essential method for investigating the mechanisms of reactions involving sulfonyl chlorides. These calculations can accurately predict molecular structures, energies, and properties, thereby clarifying reaction pathways.

DFT studies have been instrumental in confirming the mechanism of nucleophilic substitution at the sulfur atom of sulfonyl chlorides. For the analogous arenesulfonyl chlorides, DFT calculations have been used to investigate the chloride-chloride exchange reaction, revealing that the process proceeds via a single transition state, which is characteristic of a synchronous SN2 mechanism. semanticscholar.orgmdpi.com This contrasts with a potential stepwise addition-elimination mechanism, which would involve a stable intermediate. semanticscholar.org Similar computational approaches applied to alkanesulfonyl chlorides like pentane-3-sulfonyl chloride would allow for a detailed analysis of the nucleophilic attack, bond formation, and bond cleavage processes.

The reliability of DFT calculations is often validated by comparing computed results with experimental kinetic data. A strong correlation between calculated relative rate constants and activation parameters with experimental findings lends high confidence to the proposed mechanism. semanticscholar.orgmdpi.com

Quantum Chemical Characterization of Reaction Intermediates (e.g., Sulfonyl Carbanions, Sulfonium (B1226848) Ions)

Quantum chemical calculations are uniquely suited to characterize the structure, stability, and electronic properties of highly reactive, short-lived intermediates that may be formed during reactions of alkanesulfonyl chlorides.

Sulfonyl Carbanions: While not typically formed from the sulfonyl chloride itself, α-sulfonyl carbanions are a critical class of intermediates in the broader chemistry of organosulfur compounds. Quantum chemical methods can be used to investigate the geometry of these carbanions. Theoretical studies have explored the stereochemistry and pyramidal stability of sulfone-stabilized carbanions, providing insights into their structure and reactivity. acs.orgacs.org Such calculations would be vital in understanding reactions where the alkyl chain of this compound is functionalized at a position alpha to the sulfonyl group.

Sulfonium Ions: Sulfonium ions ([R₃S]⁺) are positively charged species with three substituents attached to a sulfur atom. wikipedia.org They can be involved as intermediates or side products in reactions of sulfonyl chlorides under certain conditions. Quantum chemistry allows for a detailed description of their electronic structure and potential energy surfaces. For example, simulations on a model sulfonium cation, H₃S⁺, have been used to compute ground- and excited-state properties and to explore fragmentation pathways. arxiv.org For a larger system derived from this compound, quantum calculations could predict its geometry, charge distribution, and stability, as well as the barriers to pyramidal inversion, which is a key feature of chiral sulfonium ions. wikipedia.org

The characterization of these intermediates involves calculating key parameters such as bond lengths, bond angles, vibrational frequencies, and partial atomic charges, which together provide a comprehensive picture of their chemical nature.

Computational Analysis of Reaction Pathways and Transition States

A primary strength of computational chemistry is its ability to map entire reaction pathways and precisely characterize the structure and energy of transition states. This analysis is fundamental to understanding the kinetics and selectivity of a reaction.

For reactions of alkanesulfonyl chlorides, computational analysis begins with locating the optimized geometries of the reactants and products on the potential energy surface. Subsequently, a search for the transition state (TS)—the saddle point connecting reactants and products—is performed. The structure of the TS provides crucial information about the reaction mechanism; for example, the solvolysis of sulfonyl chlorides is proposed to proceed through a trigonal bipyramidal transition state, a hypothesis that can be directly tested and visualized using computational methods. nih.govscispace.com

Once the TS is located, its validity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com The energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡), which is the primary determinant of the reaction rate. DFT calculations have been successfully used to determine the Gibbs free energy barriers for the SN2 chloride exchange reaction in substituted arenesulfonyl chlorides. mdpi.com

The data below illustrates the type of structural information obtained from DFT calculations for a model SN2 reaction involving a sulfonyl chloride.

| Parameter | Reactant Complex (RC) | Transition State (TS) |

| Incoming Nucleophile-Sulfur Distance (Å) | ~2.80 | ~2.25 |

| Sulfur-Leaving Group Distance (Å) | ~2.10 | ~2.25 |

| Carbon-Sulfur-Nucleophile Angle (°) | ~95 | ~85 |

| Carbon-Sulfur-Leaving Group Angle (°) | ~100 | ~85 |

| O=S=O Angle (°) | ~122 | ~118 |

This table presents generalized, representative data based on computational studies of SN2 reactions at sulfur centers to illustrate the structural changes from a reactant complex to the transition state.

| Reaction Parameter | Calculated Value (kcal/mol) |

| Enthalpy of Complex Formation (ΔH_compl) | -15 to -20 |

| Gibbs Free Energy of Activation (ΔG‡) | +18 to +25 |

This table shows typical ranges for calculated thermodynamic parameters for an SN2 reaction of a sulfonyl chloride with a chloride nucleophile in a solvent like acetonitrile, based on published data for analogous compounds. mdpi.com

By comparing the activation barriers for competing reaction pathways, computational analysis can predict the major products and explain observed regioselectivity or stereoselectivity. This predictive power makes computational analysis an indispensable tool in the study of complex reaction mechanisms involving compounds like this compound.

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Atom-Economical Synthetic Routes

A key area of development is the move towards oxidative chlorination of sulfur-containing precursors like thiols and disulfides using milder and safer reagents. rsc.orgresearchgate.net For the synthesis of Pentane-3-sulfonyl chloride, this would involve the oxidation of pentane-3-thiol. Environmentally friendly oxidant systems, such as Oxone-KX (where X is Cl or Br) in water, are being explored to replace toxic and corrosive reagents. rsc.org Another sustainable approach involves the use of S-alkylisothiourea salts as odorless and stable precursors, which can be converted to sulfonyl chlorides using reagents like N-chlorosuccinimide (NCS). organic-chemistry.orgresearchgate.net This method is advantageous as the byproduct, succinimide, can be recycled back into NCS, further enhancing the sustainability of the process. organic-chemistry.org

These modern approaches aim to minimize waste, avoid hazardous materials, and simplify purification processes, aligning with the principles of green chemistry. organic-chemistry.orgrsc.org

| Parameter | Traditional Synthesis (e.g., using SO₂Cl₂ or Cl₂) | Emerging Sustainable Synthesis (e.g., using NCS or Oxone) |

| Reagents | Often toxic, corrosive, and difficult to handle (e.g., chlorine gas, chlorosulfonic acid). nbinno.comrsc.org | Milder, safer, and often solid reagents (e.g., N-chlorosuccinimide, Oxone). rsc.orgorganic-chemistry.org |

| Solvents | Typically utilizes organic solvents. | Can be performed in environmentally benign solvents like water. rsc.orgrsc.org |

| Byproducts | Can produce significant amounts of acidic and toxic waste. | Often generates recyclable or less harmful byproducts (e.g., succinimide). organic-chemistry.org |

| Safety | Higher operational hazards due to the nature of the reagents. | Improved safety profile with more stable and less toxic materials. organic-chemistry.org |

| Atom Economy | Can be lower due to the use of stoichiometric, heavy reagents. | Generally higher, with better incorporation of reactant atoms into the final product. |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Reactivity

The development of advanced catalytic systems is paramount for improving the synthesis of sulfonyl chlorides like this compound. Catalysis can offer pathways with lower activation energies, faster reaction rates, and, most importantly, higher selectivity, which reduces the formation of byproducts. chemscene.com

One of the most promising areas is the use of photocatalysis. nih.gov Heterogeneous photocatalysts, such as potassium poly(heptazine imide) (K-PHI), have been shown to mediate the synthesis of sulfonyl chlorides from various precursors under mild conditions using visible light. nih.govacs.org This approach offers high functional group tolerance and avoids the harsh conditions of traditional methods. acs.org Another emerging strategy is the use of metal-free catalytic systems. For instance, ammonium (B1175870) nitrate (B79036) has been employed as a source of nitrogen oxides (NO/NO₂) which act as crucial players in a redox-catalytic cycle for the conversion of thiols to sulfonyl chlorides using oxygen as the terminal oxidant. rsc.orgresearchgate.net

Furthermore, research continues on refining more established catalytic methods, such as the copper-catalyzed Sandmeyer-type reaction, to improve yields and broaden the substrate scope. acs.orgacs.org The goal is to replace stoichiometric reagents with catalytic alternatives that are more efficient and selective. nih.govd-nb.info

Advanced Spectroscopic and Spectrometric Elucidation of Reaction Intermediates and Products

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic routes and minimizing impurity formation. Advanced analytical techniques are being increasingly applied to study the complex reactions involved in the synthesis of sulfonyl chlorides. The identification of transient intermediates and reaction byproducts provides critical insights for process improvement.

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful tool for analyzing reaction mixtures to identify products and impurities, such as the corresponding sulfonic acid that can form during the reaction or isolation phases. mdpi.commdpi.com However, the instability of some intermediates and products can pose a challenge for conventional analysis. For example, some sulfonated derivatives have shown partial decomposition during solvent evaporation for Nuclear Magnetic Resonance (NMR) spectroscopy, hindering the acquisition of reproducible spectra. mdpi.com

This challenge highlights the need for gentler and in situ analytical methods. The integration of online and real-time monitoring techniques, such as online NMR or infrared (IR) spectroscopy, particularly within flow chemistry setups, allows for the direct observation of reactive intermediates without the need for isolation. researchgate.net Advanced mass spectrometric techniques like electrospray ionization (ESI-MS) are also vital for characterizing the components of complex reaction mixtures. mdpi.com

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis of sulfonyl chlorides often involves highly exothermic reactions and the handling of hazardous materials, making it an ideal candidate for implementation in continuous flow chemistry platforms. mdpi.comrsc.org Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and residence time, which leads to improved safety, consistency, and spacetime yield compared to traditional batch processing. mdpi.comneuroquantology.com

By moving the synthesis into a small-volume, continuous reactor, the risks associated with thermal runaway and the accumulation of toxic reagents are significantly minimized. rsc.orgchemrxiv.org This technology has been successfully applied to the production of aryl sulfonyl chlorides, demonstrating key advantages such as the controlled release of toxic gaseous byproducts and reduced operator exposure. mdpi.com

The integration of flow reactors with automated process controls represents the next step in production. researchgate.net Systems using multiple continuous stirred-tank reactors (CSTRs) coupled with real-time monitoring via gravimetric balances and other sensors allow for automated feedback control. mdpi.com This automation improves process reliability, consistency, and throughput, making the scalable and safe production of compounds like this compound more feasible for industrial applications. mdpi.comresearchgate.netnih.gov

| Feature | Traditional Batch Processing | Flow Chemistry & Automated Platforms |

| Safety | Higher risk of thermal runaway and exposure to hazardous materials. mdpi.com | Enhanced safety through small reactor volumes and better heat management. rsc.org |

| Process Control | Limited control over temperature gradients and mixing. | Precise control over temperature, pressure, and residence time. neuroquantology.com |

| Scalability | Scaling up can be challenging and may alter reaction outcomes. | Readily scalable by extending operational time or using parallel reactors. neuroquantology.com |

| Spacetime Yield | Generally lower due to downtime between batches. | Significantly higher spacetime yield due to continuous operation. mdpi.com |

| Consistency | Potential for batch-to-batch variability. | High consistency and reliability through automated process control. mdpi.comresearchgate.net |

| Byproduct Formation | Slower additions required for exothermic steps can lead to impurities. researchgate.net | Rapid mixing and precise temperature control can reduce byproduct formation. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Pentane-3-sulfonyl chloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves sulfonation of pentane derivatives using chlorosulfonic acid (ClSO₃H) or sulfuryl chloride (SO₂Cl₂). Key variables include temperature control (0–5°C to minimize side reactions), solvent selection (e.g., dichloromethane for inertness), and stoichiometric ratios of reactants. Post-synthesis purification via fractional distillation or column chromatography is critical to isolate the product from byproducts like sulfonic acids . Characterization via H/C NMR and FT-IR confirms structural integrity, while GC-MS quantifies purity (>95% for research-grade material).

Q. How can researchers verify the structural stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies require monitoring decomposition rates under controlled environments. Store samples in anhydrous, dark conditions at –20°C to prevent hydrolysis. Accelerated stability testing (e.g., 40°C/75% relative humidity) combined with periodic HPLC analysis detects degradation products like pentane-3-sulfonic acid. NMR spectroscopy identifies structural changes, while Karl Fischer titration quantifies moisture ingress .

Q. What analytical techniques are most effective for distinguishing this compound from its positional isomers?

- Methodological Answer : High-resolution mass spectrometry (HRMS) differentiates isomers via exact mass measurements. Gas chromatography with polar stationary phases (e.g., DB-WAX) resolves retention time differences. Vibrational spectroscopy (Raman/IR) identifies unique S=O and C-Cl stretching frequencies, while H NMR splitting patterns reveal stereoelectronic effects from the sulfonyl group’s position .

Advanced Research Questions

Q. How can kinetic studies resolve ambiguities in the nucleophilic substitution mechanisms of this compound?

- Methodological Answer : Conduct competition experiments using nucleophiles (e.g., amines vs. alcohols) in aprotic solvents (THF, DMF). Monitor reaction progress via stopped-flow UV-Vis spectroscopy to capture intermediates. Computational modeling (DFT or MD simulations) identifies transition states and activation energies, while isotopic labeling (e.g., O in sulfonyl groups) traces bond-breaking dynamics .

Q. What thermodynamic data are critical for optimizing large-scale reactions involving this compound?

- Methodological Answer : Measure enthalpy changes () via calorimetry (e.g., DSC) during exothermic sulfonation steps. Thermogravimetric analysis (TGA) quantifies thermal stability thresholds. Phase diagrams for solvent systems (e.g., hexane/ethyl acetate) predict crystallization efficiency. Reference NIST thermochemistry databases for entropy () and Gibbs free energy () values to model reaction feasibility .

Q. How should researchers address contradictions in reported reactivity data for this compound across studies?

- Methodological Answer : Perform meta-analysis to identify variables causing discrepancies (e.g., solvent polarity, trace moisture). Validate protocols via interlaboratory reproducibility trials. Use multivariate statistical tools (PCA, ANOVA) to isolate influential factors. Cross-reference with computational reactivity descriptors (Hammett constants, Fukui indices) to reconcile empirical and theoretical results .

Q. What strategies improve the accuracy of computational models predicting this compound’s interaction with biological targets?

- Methodological Answer : Combine QSAR models with molecular docking simulations using high-resolution protein structures (e.g., from X-ray crystallography). Validate predictions via in vitro assays measuring sulfonylation rates of cysteine residues. Adjust force field parameters (AMBER, CHARMM) to account for electrophilic sulfur’s polarization effects. Cross-validate with experimental kinetic data to refine binding affinity predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.